molecular formula C₇H₈N₂O₂ B1142691 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 1379289-58-3

4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde

Cat. No. B1142691
M. Wt: 152.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde (THOPC) is an organic compound that has been studied extensively in the scientific research community. It is a member of the oxazolo[5,4-c]pyridine family of compounds and has been used in many laboratory experiments. THOPC has been found to have a variety of biochemical and physiological effects, and its potential applications for scientific research are broad.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde involves the condensation of 2-aminopyridine with glyoxal followed by cyclization with formaldehyde.

Starting Materials
2-aminopyridine, glyoxal, formaldehyde

Reaction
Step 1: Condensation of 2-aminopyridine with glyoxal in the presence of a base such as sodium hydroxide to form 4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-3-ol., Step 2: Cyclization of 4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-3-ol with formaldehyde in the presence of an acid catalyst such as hydrochloric acid to form 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde.

Mechanism Of Action

4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been found to act as an agonist of the 5-HT2A receptor. It binds to this receptor and activates it, resulting in a variety of biochemical and physiological effects. It also binds to other receptors, including the 5-HT2B and 5-HT2C receptors, but its binding affinity is much lower than for the 5-HT2A receptor.

Biochemical And Physiological Effects

4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been found to have a variety of biochemical and physiological effects. These include the activation of the 5-HT2A receptor, which leads to an increase in serotonin levels in the brain, as well as an increase in dopamine levels. It has also been found to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The use of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde in laboratory experiments has several advantages. It is a relatively stable compound, so it can be stored for long periods of time without degrading. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, it is important to note that 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde is a relatively potent compound and should be handled with caution.

Future Directions

There are a variety of potential future directions for the use of 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde in scientific research. These include the study of its mechanism of action in more detail, the development of new drugs based on its structure, and the study of its potential applications in the treatment of various diseases. It could also be used to study the structure and function of proteins, as well as to study the metabolism of drugs. Additionally, 4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde could be used in the development of new imaging techniques, such as PET scans, to better understand the biochemical and physiological effects of drugs.

Scientific Research Applications

4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde has been used in a variety of scientific research applications, including the study of the mechanism of action of drugs, the study of the biochemical and physiological effects of drugs, and the study of the structure and function of proteins. It has also been used in the study of the metabolism of drugs and the development of new drugs.

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-7-9-5-1-2-8-3-6(5)11-7/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGNOPKMCDITBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde

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